(E)-3-Undecene

Description

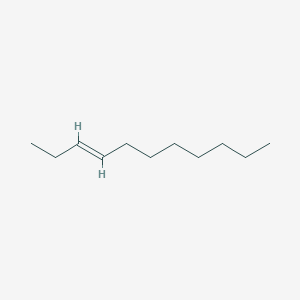

Structure

2D Structure

3D Structure

Properties

CAS No. |

1002-68-2 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(E)-undec-3-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |

InChI Key |

SDTYFWAQLSIEBH-FNORWQNLSA-N |

SMILES |

CCCCCCCC=CCC |

Isomeric SMILES |

CCCCCCC/C=C/CC |

Canonical SMILES |

CCCCCCCC=CCC |

Other CAS No. |

85535-87-1 |

Pictograms |

Flammable; Health Hazard; Environmental Hazard |

Synonyms |

(E)-3-Undecene |

Origin of Product |

United States |

Foundational & Exploratory

(E)-3-Undecene: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the fundamental chemical properties of (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate core concepts.

Core Chemical Properties

This compound, a long-chain alkene, possesses a range of physicochemical properties that are crucial for its application in various research and development contexts. A summary of its core properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [PubChem][1] |

| Molecular Weight | 154.29 g/mol | [PubChem][1] |

| IUPAC Name | (E)-undec-3-ene | [PubChem][1] |

| CAS Number | 1002-68-2 | [NIST][2] |

| Boiling Point (est.) | 191.00 to 192.00 °C @ 760.00 mm Hg | FlavScents |

| Vapor Pressure (est.) | 0.725000 mmHg @ 25.00 °C | FlavScents |

| Water Solubility (est.) | 0.4006 mg/L @ 25 °C | FlavScents |

| logP (o/w) (est.) | 6.082 | FlavScents |

| Appearance (est.) | Colorless to pale yellow clear liquid | FlavScents |

Synthesis of this compound

The Wittig reaction is a widely employed and effective method for the stereoselective synthesis of alkenes, including this compound.[3][4][5] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically used to favor the formation of the (E)-isomer.[6]

Synthetic Pathway

Caption: Synthesis of this compound via the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of this compound (Generalized)

This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the Wittig reaction and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Octanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Generalized):

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Expected ¹H NMR Data:

-

The vinylic protons of the (E)-double bond are expected to appear as multiplets in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is typically in the range of 12-18 Hz.

-

The allylic protons (CH₂ groups adjacent to the double bond) will appear as multiplets around δ 1.9-2.1 ppm.

-

The remaining aliphatic protons will appear as a series of multiplets in the upfield region of the spectrum (δ 0.8-1.5 ppm).

-

The terminal methyl groups will appear as triplets around δ 0.9 ppm.

-

-

Expected ¹³C NMR Data:

-

The two sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of δ 125-135 ppm.

-

The sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-40 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (Generalized):

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[9]

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

=C-H stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹).

-

C=C stretch: A weak absorption band is expected around 1665-1675 cm⁻¹ for a trans-disubstituted alkene.

-

=C-H bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted alkene is expected in the region of 960-975 cm⁻¹. This band is diagnostic for the (E)-stereochemistry.

-

C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the alkyl chain.

-

Mass Spectrometry (MS)

Experimental Protocol (Generalized):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph will separate the compound from any minor impurities, and the mass spectrometer will generate a mass spectrum.[10][11]

-

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A molecular ion peak should be observed at m/z = 154, corresponding to the molecular weight of C₁₁H₂₂. The intensity of this peak is expected to be moderate to strong.

-

Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by cleavage at the allylic position and a series of losses of alkyl fragments. Common fragments would be expected from the cleavage of the C-C bonds along the alkyl chains. The NIST WebBook of Chemistry provides a reference mass spectrum for this compound.[2]

-

References

- 1. 3-Undecene, (3E)- | C11H22 | CID 5362751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Undecene, (E)- [webbook.nist.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 11. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to (E)-3-Undecene (CAS Number 1002-68-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Undecene is a long-chain aliphatic alkene. While direct applications in drug development have not been extensively documented in publicly available literature, its structural motif as a long-chain unsaturated hydrocarbon appears in various biologically active molecules, such as insect pheromones and signaling lipids. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthetic methodologies, and spectroscopic data. Furthermore, it explores potential, generalized biological pathways where such a molecule could theoretically be involved, providing a foundational understanding for researchers exploring the bioactivity of long-chain alkenes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. Experimental data for some properties are limited; therefore, computed values from reliable databases are included.

| Property | Value | Source |

| CAS Number | 1002-68-2 | |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | [1] |

| IUPAC Name | (E)-undec-3-ene | [1] |

| Synonyms | trans-3-Undecene, (3E)-3-Undecene | [1] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 191-192 °C at 760 mmHg (estimated) | |

| Flash Point | 140 °F (59.8 °C) (estimated) | |

| XLogP3-AA (Computed) | 5.2 | [1] |

| Exact Mass | 154.172151 g/mol | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Reduction of 3-Undecyne

This protocol describes a general procedure for the synthesis of this compound from 3-undecyne.

Materials:

-

3-Undecyne

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Anhydrous ethanol (quenching agent)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum, under an inert atmosphere (e.g., argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous liquid ammonia into the flask.

-

Add 3-undecyne to the liquid ammonia with stirring.

-

Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.

-

Allow the ammonia to evaporate under a stream of inert gas.

-

To the remaining residue, add diethyl ether and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by fractional distillation or column chromatography.

Synthesis Workflow

Caption: Synthesis of this compound from 3-Undecyne.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and a series of fragmentation patterns typical for long-chain alkenes.

| m/z | Relative Intensity | Assignment |

| 154 | ~10% | [M]⁺ (Molecular Ion) |

| 125 | ~15% | [M - C₂H₅]⁺ |

| 111 | ~20% | [M - C₃H₇]⁺ |

| 97 | ~35% | [M - C₄H₉]⁺ |

| 83 | ~50% | [M - C₅H₁₁]⁺ |

| 69 | ~75% | [C₅H₉]⁺ |

| 55 | 100% | [C₄H₇]⁺ (Base Peak) |

| 41 | ~80% | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks for an alkene with a trans double bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080-3010 | =C-H stretch |

| ~2960-2850 | C-H stretch (alkane) |

| ~1670-1665 | C=C stretch (trans, weak) |

| ~970-960 | =C-H bend (trans, strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

-

δ ~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-).

-

δ ~2.0 ppm (q, 2H): Allylic protons adjacent to the double bond (-CH₂-CH=).

-

δ ~1.2-1.4 ppm (m, 10H): Methylene protons of the alkyl chain.

-

δ ~0.9 ppm (t, 6H): Methyl protons of the terminal ethyl and octyl groups.

¹³C NMR (Predicted):

-

δ ~130-135 ppm: Olefinic carbons (-CH=CH-).

-

δ ~30-35 ppm: Allylic carbons.

-

δ ~22-32 ppm: Other sp³ hybridized carbons in the alkyl chain.

-

δ ~14 ppm: Terminal methyl carbons.

Potential Biological Relevance and Hypothetical Pathways

There is no direct evidence in the scientific literature linking this compound to specific signaling pathways in human or mammalian systems for drug development purposes. However, long-chain alkenes are known to play roles in other biological contexts, such as insect communication and microbial metabolism.

Hypothetical Role as an Insect Pheromone Component

Many insect species use long-chain alkenes as components of their sex or aggregation pheromones. The biosynthesis of these compounds often starts from fatty acids.

Caption: Generalized insect pheromone biosynthesis and signaling.

Hypothetical Microbial Metabolism Pathway

Microorganisms can utilize long-chain alkanes and alkenes as carbon sources. A common metabolic pathway involves the oxidation of the terminal methyl group or the double bond.

Caption: Hypothetical microbial metabolism of this compound.

Conclusion

This compound is a simple alkene for which detailed biological data in the context of drug development is currently lacking. This guide has provided a thorough compilation of its chemical properties, synthesis, and spectroscopic data. The hypothetical biological pathways presented are based on the known roles of similar long-chain alkenes and are intended to provide a conceptual framework for researchers. Further investigation is required to determine if this compound or its derivatives have any significant biological activity that could be of interest to the pharmaceutical industry.

References

Spectroscopic Profile of (E)-3-Undecene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Undecene, tailored for researchers, scientists, and professionals in drug development. The document details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Data Presentation

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | m | 2H | H-3, H-4 (Olefinic) |

| ~2.01 | m | 2H | H-5 |

| ~1.38 | m | 2H | H-2 |

| ~1.27 | m | 8H | H-6, H-7, H-8, H-9 |

| ~0.96 | t | 3H | H-1 |

| ~0.88 | t | 3H | H-10 |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~131.5 | C-3 or C-4 |

| ~129.8 | C-4 or C-3 |

| ~34.8 | C-5 |

| ~31.8 | C-9 |

| ~29.5 | C-6 |

| ~29.2 | C-7 |

| ~25.6 | C-2 |

| ~22.7 | C-8 |

| ~14.1 | C-10 |

| ~13.7 | C-1 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | =C-H Stretch |

| 2955-2850 | C-H Stretch (Alkyl) |

| ~1670 | C=C Stretch (trans) |

| ~1465 | C-H Bend (Alkyl) |

| ~965 | =C-H Bend (trans, out-of-plane) |

MS (Mass Spectrometry) Data (Experimental)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - C₂H₅]⁺ |

| 111 | Moderate | [M - C₃H₇]⁺ |

| 97 | High | [M - C₄H₉]⁺ |

| 83 | High | [M - C₅H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a liquid, volatile, non-polar organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The deuterated solvent is used to avoid solvent signals in the ¹H NMR spectrum.[1]

-

For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

For ¹H NMR of a small molecule, a single scan may be sufficient, while ¹³C NMR will require multiple scans to be averaged.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or the neat liquid film method can be used.

Attenuated Total Reflectance (ATR-FTIR) Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.

-

Place a single drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Neat Liquid Film Method:

-

Sample Preparation:

-

Data Acquisition:

-

Mount the "sandwich" of salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Cleaning:

-

Ratio the sample spectrum against the background to obtain the final spectrum.

-

After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent like isopropanol. Avoid using water as it will dissolve the salt plates.[2]

-

Mass Spectrometry (MS)

Given that this compound is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be in the low ppm (µg/mL) range.

-

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of alkanes and alkenes often involves the loss of alkyl radicals.[3]

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation of the compound's identity.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of trans-3-Undecene

An In-depth Technical Guide to the Physical Properties of trans-3-Undecene

Introduction

trans-3-Undecene, also known as (E)-3-Undecene, is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂. As a member of the alkene family, its physical properties are dictated by its molecular structure, specifically the presence of a carbon-carbon double bond in the trans configuration. This document provides a comprehensive overview of the known and estimated physical properties of trans-3-Undecene, along with detailed experimental protocols for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's physical characteristics.

Core Physical Properties

The physical properties of alkenes, such as trans-3-Undecene, are similar to those of alkanes with a comparable number of carbon atoms.[1] They are generally non-polar, resulting in low solubility in water but good solubility in non-polar organic solvents.[1][2][3][4] The boiling point of straight-chain alkenes increases with molecular weight.[1][2][3]

Data Presentation: Physical Properties of trans-3-Undecene

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [5][6][7] |

| Molecular Weight | 154.29 g/mol | [5] |

| CAS Number | 1002-68-2 | [5][6][7] |

| Boiling Point | 182.09 °C (455.24 K) | Calculated (Joback Method)[8] |

| Density | Less dense than water. | General property of alkenes.[2][3] |

| Melting Point | Not experimentally determined. | |

| Refractive Index | Not experimentally determined. | |

| Solubility in Water | Insoluble | General property of alkenes.[1][2][3][4] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., benzene, ether). | General property of alkenes.[2][3][9] |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of a liquid organic compound like trans-3-Undecene are provided below. These are generalized methods commonly employed in organic chemistry laboratories.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable when only a small amount of the sample is available.[10]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of trans-3-Undecene into the test tube along with a small magnetic stir bar.[10]

-

Clamp the test tube securely within the heating block or oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[10]

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the apparatus slowly.

-

Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.[10]

-

The stable temperature reading on the thermometer at the point of gentle reflux is the boiling point of the liquid.[10]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer (a glass flask with a specific volume) or a graduated cylinder

-

Analytical balance

Procedure (using a graduated cylinder):

-

Measure the mass of a clean, dry 100-mL graduated cylinder on an electronic balance.[11]

-

Add a precisely measured volume of trans-3-Undecene (e.g., 20-25 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[11]

-

Measure the combined mass of the graduated cylinder and the liquid.[11]

-

Subtract the mass of the empty cylinder to find the mass of the liquid.[11]

-

Calculate the density using the formula: Density = Mass / Volume.[12]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, place a few drops of trans-3-Undecene onto the prism.

-

Close the prism and ensure the liquid spreads evenly.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark areas into sharp focus on the crosshairs.

-

Adjust the compensator to remove any color fringes.

-

Read the refractive index from the scale. If the refractometer is connected to a water bath, also record the temperature.

Determination of Solubility

This protocol determines the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Place a small, measured amount of trans-3-Undecene (e.g., 0.1 mL) into a test tube.[9]

-

Add a small volume of the solvent to be tested (e.g., 3 mL of water) in portions, shaking vigorously after each addition.[9]

-

Observe whether the compound dissolves to form a homogeneous solution.

-

If the compound is insoluble in water, repeat the test with other solvents such as ethanol, diethyl ether, and a non-polar organic solvent like hexane.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of an unknown liquid alkene like trans-3-Undecene.

Caption: Workflow for the physical characterization of a liquid alkene.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. mt.com [mt.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. scribd.com [scribd.com]

- 14. quora.com [quora.com]

(E)-3-Undecene: A Comprehensive Technical Guide on its Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Undecene is an unsaturated aliphatic hydrocarbon that has been identified as a volatile compound. While the current body of scientific literature does not confirm its natural biosynthesis in living organisms such as plants or insects, it has been detected as a product of thermal degradation in heated beef fat. This technical guide provides a comprehensive overview of the known occurrence of this compound, details the experimental protocols for its identification, and proposes a hypothetical biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the study of this compound.

Confirmed Occurrence: Thermally Induced Formation in Beef Fat

To date, the only documented presence of this compound is as a volatile compound generated from the heating of beef fat. It is important to note that this is a result of thermal degradation of larger molecules, such as fatty acids, and not a direct biological synthesis by the animal.

Data Presentation

The following table summarizes the quantitative data regarding the presence of this compound in heated beef fat.

| Source | Analytical Method | Concentration/Abundance | Reference |

| Heated Beef Fat | Headspace GC-MS | Not Quantified | [1] |

Further research is needed to quantify the concentration of this compound in heated beef fat.

Natural Occurrence in Plants and Insects: A Knowledge Gap

Despite extensive searches of scientific databases, there is currently no direct evidence to confirm the natural occurrence of this compound in plants or as a semiochemical in insects. While undecene isomers are known to be present in some floral scents and insect cuticular hydrocarbons, the specific isomer this compound has not been identified in these contexts. This represents a significant gap in our understanding and an opportunity for future research.

Proposed Hypothetical Biosynthesis of this compound

While not yet observed in nature, the biosynthesis of an internal alkene such as this compound could potentially occur through modifications of known fatty acid metabolism pathways. A plausible hypothetical pathway involves the desaturation of a saturated fatty acid precursor.

A putative pathway could involve the following steps:

-

Chain Elongation: A fatty acid synthase (FAS) system elongates a precursor to form the C11 saturated fatty acid, undecanoic acid.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ3 position of the undecanoyl-CoA, forming (E)-3-undecenoyl-CoA. The stereochemistry would be determined by the specific desaturase enzyme.

-

Decarboxylation/Decarbonylation: The resulting acyl-CoA is then converted to the hydrocarbon this compound through enzymatic decarboxylation or decarbonylation.

Experimental Protocols

This section provides detailed methodologies for the analysis of volatile compounds from heated meat, which is the only confirmed source of this compound to date.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common method for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Protocol:

-

Sample Preparation:

-

A known weight of beef fat (e.g., 5 g) is placed into a headspace vial.

-

The vial is sealed with a PTFE/silicone septum.

-

-

Heating:

-

The vial is heated to a specific temperature (e.g., 150-200°C) for a defined period to generate volatile compounds.

-

-

HS-SPME:

-

A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the heated vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

-

The separated compounds are detected and identified by a mass spectrometer.

-

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique used to isolate volatile compounds from a sample matrix under high vacuum, minimizing the formation of artifacts.[2]

Protocol:

-

Sample Preparation and Extraction:

-

A known weight of heated beef fat is homogenized with a suitable solvent (e.g., dichloromethane).[2]

-

The mixture is filtered to remove solid particles.

-

-

SAFE Distillation:

-

The solvent extract is introduced into the SAFE apparatus.

-

The apparatus is evacuated to a high vacuum.

-

The sample is gently heated (e.g., 40°C) causing the solvent and volatile compounds to evaporate.[2]

-

The non-volatile components remain in the sample flask.

-

-

Condensation and Collection:

-

The evaporated volatiles and solvent are passed through a condenser cooled with liquid nitrogen, causing them to condense and be collected in a receiving flask.

-

-

Concentration and Analysis:

-

The collected solvent containing the volatiles is carefully concentrated to a small volume.

-

The concentrated extract is then analyzed by GC-MS as described in the previous protocol.

-

Conclusion and Future Directions

The current scientific literature indicates that this compound is formed through thermal degradation of beef fat. There is a notable absence of evidence for its natural occurrence in plants and insects. This guide provides the known information and a hypothetical framework for its potential biosynthesis.

Future research should focus on:

-

Targeted screening: Analyzing a wide range of plant essential oils and insect cuticular hydrocarbon profiles specifically for the presence of this compound.

-

Biosynthetic pathway elucidation: If a natural source is identified, subsequent research should focus on identifying the enzymes and genes responsible for its production.

-

Ecological role: Investigating the potential function of this compound as a semiochemical or allelochemical if a natural source is discovered.

This technical guide serves as a starting point for researchers and professionals in drug development and related fields, highlighting both the current knowledge and the avenues for future investigation into the occurrence and potential biological significance of this compound.

References

(E)-3-Undecene and its (Z)-isomer comparison

An In-Depth Technical Guide to (E)-3-Undecene and (Z)-3-Undecene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the geometric isomers, this compound and (Z)-3-undecene. It covers their physicochemical properties, spectroscopic characterization, stereoselective synthesis methodologies, and potential applications. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of key chemical workflows and principles. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of these specific long-chain alkenes and the principles of E/Z isomerism.

Introduction to E/Z Isomerism in Undecenes

Alkenes, or olefins, are hydrocarbons containing at least one carbon-carbon double bond. The restricted rotation around this double bond gives rise to geometric isomerism, also known as cis-trans or, more broadly, E/Z isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) - entgegen, German for "opposite" - and (Z) - zusammen, German for "together" - configurations. For 3-undecene, the isomers are defined by the relative positions of the ethyl group and the heptyl group attached to the C3 and C4 carbons of the double bond.

The stereochemistry of a molecule can have a profound impact on its physical properties, reactivity, and biological activity. In the context of drug development, a specific isomer may exhibit desired therapeutic effects while the other may be inactive or even toxic. Therefore, the ability to selectively synthesize and accurately characterize specific isomers like (E)- and (Z)-3-undecene is of critical importance.

Physicochemical and Spectroscopic Properties

The difference in the spatial arrangement of the alkyl chains in (E)- and (Z)-3-undecene leads to distinct physical and spectroscopic properties. The (Z)-isomer, with its "U" shape, generally has a lower melting point and a slightly higher boiling point than the more linear and more easily packed (E)-isomer.

Physical Properties

The following table summarizes the key physicochemical properties of the two isomers.

| Property | This compound | (Z)-3-Undecene |

| Molecular Formula | C₁₁H₂₂[1][2] | C₁₁H₂₂[3] |

| Molecular Weight | 154.29 g/mol [1][2] | 154.29 g/mol [3] |

| IUPAC Name | (3E)-undec-3-ene[1] | (3Z)-undec-3-ene[3] |

| CAS Number | 1002-68-2[2] | 821-97-6[3] |

| XLogP3-AA | 5.2[1] | 5.2[3] |

| Kovats Retention Index | ||

| Standard non-polar | 1085 - 1094[1] | 1085 - 1096[3] |

| Standard polar | 1137 - 1155[1] | 1146 - 1154[3] |

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinylic protons (on the C=C double bond) of the (E) and (Z) isomers appear at slightly different chemical shifts. Crucially, the coupling constant (J-value) between these vinylic protons is significantly different. For trans protons in the (E)-isomer, the coupling constant is typically larger (J ≈ 12-18 Hz) compared to the cis protons in the (Z)-isomer (J ≈ 6-12 Hz)[4].

-

¹³C NMR: The "steric compression" in the (Z)-isomer causes the allylic carbons (adjacent to the double bond) to be more shielded, shifting their signals upfield (to a lower ppm value) compared to the (E)-isomer. This is a reliable diagnostic feature.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of (E)- and (Z)-3-undecene will produce identical molecular ion peaks (m/z = 154). The fragmentation patterns are often very similar, making it difficult to distinguish the isomers by MS alone without high-resolution techniques or comparison to standards[5]. However, GC-MS is invaluable for separating the isomers based on their retention times before analysis[1][3].

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration is diagnostic for the substitution pattern of an alkene. (E)-isomers typically show a strong absorption band around 960-975 cm⁻¹, while (Z)-isomers show a broader, weaker band around 675-730 cm⁻¹.

| Spectroscopic Data | This compound | (Z)-3-Undecene |

| ¹H NMR (Vinylic-H) | δ ≈ 5.4 ppm, J ≈ 15 Hz | δ ≈ 5.3 ppm, J ≈ 11 Hz |

| ¹³C NMR (Allylic-C) | δ ≈ 32.7 ppm (C5), 25.8 ppm (C2) | δ ≈ 27.5 ppm (C5), 20.7 ppm (C2) |

| IR (C-H bend) | ~965 cm⁻¹ (strong) | ~720 cm⁻¹ (medium-weak) |

| MS (Molecular Ion) | m/z = 154[2] | m/z = 154[3] |

| (Note: NMR values are estimates based on typical ranges for similar structures and may vary with solvent and instrument frequency.) |

Synthesis and Isomerization Protocols

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds with good stereocontrol.[6][7][8]

Experimental Protocol: Synthesis of (Z)-3-Undecene

This protocol utilizes a non-stabilized Wittig ylide to favor the formation of the (Z)-isomer.

Materials:

-

n-Octyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

-

Propanal

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), suspend n-octyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as sodium amide (1.1 eq) or a solution of n-BuLi in hexanes. The formation of the deep red/orange ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add propanal (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using hexane as the eluent to isolate (Z)-3-undecene.

Experimental Protocol: Synthesis of this compound

The Schlosser modification of the Wittig reaction can be used to favor the (E)-isomer from non-stabilized ylides.

Materials:

-

Same materials as for the (Z)-isomer synthesis.

-

Phenyllithium (PhLi)

Procedure:

-

Follow steps 1-6 from the (Z)-isomer synthesis protocol to form the betaine intermediate at -78 °C.

-

While maintaining the temperature at -78 °C, add a second equivalent of strong base (phenyllithium, 1.0 eq) to deprotonate the betaine, forming a β-oxido ylide.

-

Allow the mixture to warm to 0 °C and stir for 30 minutes to allow equilibration to the more stable threo-β-oxido ylide.

-

Re-cool the mixture to -78 °C.

-

Add a proton source, such as tert-butanol (1.0 eq), to protonate the intermediate.

-

Allow the reaction to warm to room temperature. The syn-elimination of the resulting threo-betaine yields the (E)-alkene.

-

Follow steps 8-12 from the (Z)-isomer synthesis protocol for workup and purification.

References

- 1. 3-Undecene, (3E)- | C11H22 | CID 5362751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Undecene, (E)- [webbook.nist.gov]

- 3. cis-3-Undecene | C11H22 | CID 5362716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (E)-3-Undecene

This guide provides a comprehensive overview of two reliable methods for the synthesis of (E)-3-undecene, tailored for researchers and scientists, yet accessible to those with a foundational understanding of organic chemistry. The document details stereoselective strategies, providing in-depth experimental protocols and quantitative data to ensure reproducibility and clarity.

This compound is an alkene with the chemical formula C₁₁H₂₂.[1][2][3] The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration. The synthesis of specific stereoisomers of alkenes is a critical task in organic chemistry, as the geometry of the double bond can significantly impact the biological activity and physical properties of a molecule.

This paper will explore two effective and beginner-friendly approaches to selectively synthesize the (E)-isomer of 3-undecene:

-

The Horner-Wadsworth-Emmons (HWE) Olefination: A powerful variation of the Wittig reaction that provides excellent stereocontrol to form (E)-alkenes.[4][5]

-

Stereoselective Reduction of an Alkyne: A classic two-step method involving the synthesis of an internal alkyne followed by a dissolving metal reduction to yield the trans-alkene.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for producing (E)-alkenes with high selectivity.[4][5] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction. The thermodynamic stability of the (E)-alkene product drives the reaction, and the water-soluble phosphate byproduct simplifies purification.[4]

The synthesis involves the reaction of octanal with the ylide generated from diethyl propylphosphonate.

Logical Workflow for HWE Reaction

Caption: Workflow for the HWE synthesis of this compound.

Experimental Protocol

1. Preparation of the Phosphonate Carbanion (Ylide):

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 equivalents) as a 60% dispersion in mineral oil.

-

Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Add diethyl propylphosphonate (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.

2. Olefination Reaction:

-

Cool the ylide solution back down to 0°C.

-

Add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

3. Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Quantitative Data: Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| Octanal | 128.21 | 1.0 | Electrophile |

| Diethyl propylphosphonate | 194.19 | 1.1 | Ylide Precursor |

| Sodium Hydride (NaH) | 24.00 | 1.2 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

Method 2: Stereoselective Reduction of 3-Undecyne

This classic two-step approach first builds the carbon skeleton of the target molecule by synthesizing the corresponding alkyne, 3-undecyne. In the second step, a dissolving metal reduction is employed to stereoselectively reduce the alkyne to the (E)-alkene.

Logical Workflow for Alkyne Reduction

Caption: Two-step workflow for this compound via alkyne reduction.

Experimental Protocol

Step A: Synthesis of 3-Undecyne

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous liquid ammonia (NH₃).

-

Add a catalytic amount of ferric nitrate (Fe(NO₃)₃) followed by small pieces of sodium metal (1.1 equivalents) until a persistent blue color is observed. Then, add the remaining sodium. The formation of sodium amide (NaNH₂) is indicated by the disappearance of the blue color and the formation of a gray suspension.

-

Bubble 1-butyne (1.2 equivalents) through the stirred suspension. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium butynide salt.

-

Add 1-bromoheptane (1.0 equivalent) dropwise to the reaction mixture. Stir for 3-4 hours, maintaining the temperature at -33°C (boiling point of ammonia).

-

After the reaction is complete, allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, carefully add water to quench any unreacted sodium amide, followed by extraction with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield crude 3-undecyne, which can be purified by distillation.

Step B: Reduction of 3-Undecyne to this compound

-

In a similar setup to Step A, condense anhydrous liquid ammonia.

-

Add the purified 3-undecyne (1.0 equivalent) to the liquid ammonia.

-

Add small, clean pieces of sodium metal (2.5-3.0 equivalents) to the stirred solution. A deep blue color will form and persist.

-

Stir the reaction for 2-3 hours.

-

To quench the reaction, add a proton source, such as solid ammonium chloride, until the blue color disappears.

-

Allow the ammonia to evaporate. Add water to the residue and extract the product with pentane.

-

Wash the organic layers with water, dry over anhydrous MgSO₄, filter, and carefully evaporate the solvent to yield this compound. Further purification can be achieved by distillation.

Quantitative Data: Reagents for Alkyne Route

| Step | Reagent | Molar Mass ( g/mol ) | Role |

| A | 1-Butyne | 54.09 | Alkyne Source |

| A | Sodium Amide (NaNH₂) | 39.01 | Base |

| A | 1-Bromoheptane | 179.10 | Alkylating Agent |

| B | 3-Undecyne | 152.28 | Reduction Substrate |

| B | Sodium (Na) | 22.99 | Reducing Agent |

| B | Liquid Ammonia (NH₃) | 17.03 | Solvent |

Summary of Product Data

The following table summarizes key quantitative data for the final product, this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | [1][2][3] |

| Molecular Weight | 154.29 g/mol | [1][2] |

| CAS Number | 1002-68-2 | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | ~188-190 °C | N/A |

| Density | ~0.74 g/cm³ | N/A |

Note: Boiling point and density are estimates based on similar alkenes; experimental values should be determined.

References

Potential Research Applications of (E)-3-Undecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-3-Undecene is a long-chain unsaturated hydrocarbon with potential applications in various research fields, including antimicrobial drug development and chemical ecology. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its synthesis and analysis. While direct research on this compound is limited, this document extrapolates from studies on structurally related compounds to propose potential mechanisms of action and guide future research endeavors.

Chemical and Physical Properties

This compound, a monounsaturated alkene, possesses a range of physicochemical properties that are crucial for understanding its potential biological interactions and for developing appropriate experimental methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ | --INVALID-LINK-- |

| Molecular Weight | 154.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3E)-undec-3-ene | --INVALID-LINK-- |

| CAS Number | 1002-68-2 | --INVALID-LINK-- |

| Boiling Point | 191.0 to 192.0 °C at 760 mm Hg (estimated) | --INVALID-LINK-- |

| Flash Point | 140.0 °F (59.8 °C) (estimated) | --INVALID-LINK-- |

| Water Solubility | 0.4006 mg/L at 25 °C (estimated) | --INVALID-LINK-- |

| logP (o/w) | 6.082 (estimated) | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow clear liquid (estimated) | --INVALID-LINK-- |

Potential Research Applications

While direct studies on this compound are not abundant, research on structurally similar long-chain unsaturated hydrocarbons suggests several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Unsaturated hydrocarbons and fatty acids are known to exhibit antimicrobial and antifungal properties.[1][2] The presence of a double bond in the aliphatic chain can disrupt the integrity of microbial cell membranes, leading to increased fluidity and permeability.[3][4] This disruption can inhibit essential cellular processes and ultimately lead to cell death. This compound, with its C11 backbone and a trans-double bond, is a prime candidate for investigation as a novel antimicrobial or antifungal agent.

Pheromonal Activity

Undecene isomers have been identified as components of insect pheromones. For instance, some insects use specific isomers of undecene for chemical communication, including alarm signaling and aggregation.[5][6] The specific geometry and position of the double bond are often critical for biological activity. Therefore, this compound should be investigated for its potential role as a pheromone or a modulator of pheromonal communication in various insect species, which could have applications in pest management.

Cytotoxicity and Anticancer Research

Some volatile hydrocarbons have demonstrated cytotoxic effects against cancer cell lines.[7][8] The lipophilic nature of these compounds allows them to interact with cell membranes, potentially inducing apoptosis or necrosis. The cytotoxic potential of this compound against various cancer cell lines warrants investigation to determine its efficacy and mechanism of action.

Proposed Mechanism of Action: Membrane Disruption

Based on the known effects of unsaturated hydrocarbons on biological membranes, a plausible mechanism of action for the potential biological activities of this compound is the disruption of cell membrane integrity.

Caption: Proposed mechanism of this compound's biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[9][10][11] This protocol describes the synthesis of this compound from octanal and the appropriate phosphonium ylide.

Caption: Workflow for the Wittig synthesis of this compound.

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Octanal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Characterization by GC-MS and NMR

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the purity and identity of volatile compounds like this compound.[12][13]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the synthesized this compound.[14]

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~5.4 (m, 2H, -CH=CH-): Characteristic signals for the vinylic protons. The coupling constant (J) between these protons will be approximately 15 Hz, confirming the E (trans) configuration.

-

~2.0 (m, 4H, -CH₂-CH=CH-CH₂-): Protons allylic to the double bond.

-

~1.2-1.4 (m, 10H, -(CH₂)₅-): Methylene protons of the alkyl chain.

-

~0.9 (t, 6H, CH₃-): Terminal methyl protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

~130-132: Vinylic carbons (-CH=CH-).

-

~32-35: Allylic carbons (-CH₂-CH=).

-

~22-32: Other methylene carbons in the alkyl chain.

-

~14: Terminal methyl carbons.

In Vitro Antimicrobial and Antifungal Activity Assays

This protocol outlines a method to assess the antimicrobial and antifungal activity of this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics/antifungals (e.g., ampicillin, fluconazole)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microbes with a known antimicrobial agent), a negative control (microbes with medium and DMSO), and a sterility control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound on cancer cell lines.[16]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium (with a final DMSO concentration not exceeding 0.5%). Replace the medium in the wells with the prepared dilutions.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a promising, yet underexplored, molecule with potential applications in antimicrobial and anticancer research, as well as in the field of chemical ecology. The protocols and information provided in this technical guide are intended to serve as a foundation for researchers to initiate and advance the study of this compound. Further investigation is warranted to fully elucidate its biological activities and mechanisms of action, which could lead to the development of novel therapeutic agents or pest management strategies.

References

- 1. Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 4. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. A Compendium of Volatile Organic Compounds (VOCs) Released By Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic evaluation of volatile oil from Descurainia sophia seeds on MCF-7 and HeLa cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. rsc.org [rsc.org]

- 15. Frontiers | Review of cancer cell volatile organic compounds: their metabolism and evolution [frontiersin.org]

- 16. Cytotoxic evaluation of volatile oil from Descurainia sophia seeds on MCF-7 and HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-Undecene: A Versatile Precursor in Modern Organic Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Undecene, a simple long-chain alkene, has emerged as a valuable and versatile precursor in organic synthesis. Its strategic placement of a trans-double bond within an eleven-carbon chain offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in key synthetic reactions, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a synthetic precursor. Two primary methods, the Wittig reaction and olefin metathesis, offer reliable routes to this key intermediate.

Wittig Reaction

The Wittig reaction provides a classical and effective method for the stereoselective synthesis of alkenes. For this compound, the reaction of heptanal with propyltriphenylphosphonium ylide is a common approach.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Materials: Heptanal, propyltriphenylphosphonium bromide, sodium hydride (NaH) or n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Add a strong base such as sodium hydride (1.1 equivalents) or n-butyllithium (1.1 equivalents in hexanes) dropwise to the suspension at 0 °C to generate the ylide. The formation of the ylide is often indicated by a color change to deep orange or red.

-

After stirring for 1 hour at room temperature, cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or pentane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound. The (E)-isomer is typically favored, but the E/Z ratio can vary depending on the reaction conditions and the nature of the ylide.

-

| Reactant A | Reactant B | Base | Solvent | Typical Yield (%) | E/Z Ratio |

| Propyltriphenylphosphonium bromide | Heptanal | n-BuLi | THF | 75-85 | >95:5 |

| Propyltriphenylphosphonium bromide | Heptanal | NaH | DMSO | 70-80 | Variable |

Table 1: Representative data for the Wittig synthesis of this compound.

Caption: Wittig synthesis of this compound.

Olefin Cross-Metathesis

Olefin cross-metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, offers an alternative route to this compound. The reaction between 1-butene and 1-nonene, in the presence of a suitable Grubbs catalyst, can yield the desired product.

Experimental Protocol: Synthesis of this compound via Cross-Metathesis

-

Materials: 1-Butene, 1-nonene, Grubbs second-generation catalyst, anhydrous dichloromethane (DCM).

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous and degassed DCM.

-

Add the Grubbs second-generation catalyst (0.5-2 mol%).

-

Bubble 1-butene gas through the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period, or use a pressurized reactor.

-

Monitor the reaction progress by gas chromatography (GC) or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using hexanes as the eluent to obtain this compound. The stereoselectivity can be influenced by the catalyst and reaction conditions.

-

| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Typical Yield (%) | E/Z Ratio |

| 1-Butene | 1-nonene | Grubbs II (1 mol%) | DCM | 60-70 | >90:10 |

Table 2: Representative data for the cross-metathesis synthesis of this compound.

The Biological Significance of Undecene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecene, a group of unsaturated hydrocarbons with the chemical formula C₁₁H₂₂, exists in various isomeric forms depending on the position and geometry of the carbon-carbon double bond. While seemingly simple in structure, these isomers exhibit a remarkable range of biological activities, playing crucial roles in chemical communication, microbial pathogenesis, and as potential therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of undecene isomers, focusing on their mechanisms of action, associated signaling pathways, and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.

Undecene Isomers in Chemical Ecology and Signaling

Undecene isomers are pivotal signaling molecules in the natural world, mediating interactions between organisms. Their volatility and structural diversity make them ideal candidates for conveying specific information.

1-Undecene: A Volatile Signal of Pathogen Presence

1-Undecene is a prominent volatile organic compound produced by the bacterium Pseudomonas aeruginosa.[1][2] It serves as a crucial olfactory signal for the nematode Caenorhabditis elegans, triggering a "flight-or-fight" response.[1][2] This aversion behavior is a protective mechanism, allowing the nematode to avoid pathogenic bacteria.[1]

Signaling Pathway in C. elegans

The detection of 1-undecene in C. elegans is mediated by the AWB olfactory sensory neurons.[1][2] Upon binding to receptors on these neurons, a signaling cascade is initiated that leads to both behavioral avoidance and the induction of a pathogen-specific immune response.[1][2][3] This immune response enhances the nematode's survival upon subsequent infection.[1][2] The signaling pathway involves the activation of the TGF-β signaling pathway, which in turn modulates the unfolded protein response (UPR), contributing to cellular homeostasis and longevity.

Figure 1: Signaling pathway of 1-undecene in C. elegans.

Undecene Isomers as Insect Pheromones

Various undecene derivatives, particularly undecenyl acetates, function as sex pheromones in numerous insect species, primarily moths (Lepidoptera). The specific isomer, including the position and geometry (cis/Z or trans/E) of the double bond, is critical for species-specific recognition and mating behavior.

While comprehensive quantitative data comparing the biological activity of all undecene isomers is limited, studies on related compounds demonstrate the importance of isomeric purity for optimal pheromonal activity. For instance, in many moth species, a precise blend of geometric isomers is required to elicit a full behavioral response, with the "wrong" isomer often acting as an inhibitor.

Table 1: Examples of Undecene Derivatives as Insect Pheromones

| Compound | Isomer | Insect Species | Function |

| (Z)-5-Undecenoic acid | Z | Anthrenus verbasci (Varied carpet beetle) | Pheromone |

| 2-Undecenyl acetate | Not specified | Insecta | Semiochemical |

| cis-2-Undecenyl acetate | Z | Not specified | Pheromone |

Pharmacological and Therapeutic Potential of Undecene Derivatives

Beyond their role in chemical ecology, certain undecene isomers and their derivatives have demonstrated significant potential in pharmacology and drug development.

10-Undecenoic Acid (Undecylenic Acid): A Multifunctional Fatty Acid

10-Undecenoic acid, a commercially available derivative of undecene, is well-known for its antifungal properties and is an active ingredient in many topical treatments for skin infections.[4][5] Its mechanism of action against fungi like Candida albicans involves the inhibition of biofilm formation and the transition from yeast to the more virulent hyphal form.[4][5]

Recent research has unveiled a broader spectrum of biological activities for 10-undecenoic acid, including neuroprotective and anticancer effects.[6] It has been shown to inhibit the aggregation of amyloid-beta oligomers, scavenge reactive oxygen species (ROS), and inhibit μ-calpain activity, all of which are implicated in neurodegenerative diseases.[6] Furthermore, it exhibits dose-dependent cytotoxicity against various human tumor cell lines.[6]

Table 2: In Vitro Cytotoxicity of 10-Undecenoic Acid Against Human Tumor Cell Lines

| Cell Line | IC₅₀ (mM) |

| HeLa | 0.9862[6] |

| A549 | 0.3751[6] |

| Jurkat | 0.5782[6] |

| U937 | 0.2893[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Bacterial Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of volatile compounds, such as 1-undecene, produced by bacteria like Pseudomonas aeruginosa.

Workflow Diagram

Figure 2: Workflow for HS-SPME GC-MS analysis of bacterial volatiles.

Methodology

-

Bacterial Culture: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with the bacterial strain of interest and incubate under appropriate conditions (e.g., 37°C with shaking) to allow for growth.

-

Sample Preparation: Transfer a defined volume of the bacterial culture into a headspace vial.

-

HS-SPME:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatiles to accumulate in the headspace.

-

Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Inject the SPME fiber into the gas chromatograph inlet for thermal desorption of the analytes.

-

Separate the compounds on a suitable GC column using a temperature gradient.

-

Detect and identify the compounds using a mass spectrometer.

-

-

Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the volatile compounds, including undecene isomers, by comparing them to known standards and spectral libraries.

C. elegans Chemotaxis Assay for Volatile Compounds

This protocol is designed to assess the attractive or repulsive behavior of C. elegans to volatile compounds like 1-undecene.

Methodology

-

Assay Plate Preparation:

-

Prepare a 9 cm Petri plate with chemotaxis agar.

-

Divide the plate into four quadrants. Mark two opposite quadrants as "Test" and the other two as "Control".

-

At the center of each "Test" quadrant, place a small drop of the volatile compound (e.g., 1-undecene) diluted in a suitable solvent (e.g., ethanol).

-